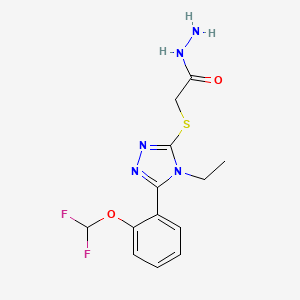

2-((5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide

Beschreibung

This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted with a difluoromethoxyphenyl group at position 5, an ethyl group at position 4, and a thioacetohydrazide moiety.

Eigenschaften

IUPAC Name |

2-[[5-[2-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N5O2S/c1-2-20-11(18-19-13(20)23-7-10(21)17-16)8-5-3-4-6-9(8)22-12(14)15/h3-6,12H,2,7,16H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPWRHOLSZFCJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and other pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅F₂N₅O₂S

- Molecular Weight : 343.35 g/mol

- CAS Number : 862781-95-1

The structure features a triazole ring, which is known for its diverse biological activities. The presence of the difluoromethoxy group and the thioacetohydrazide moiety enhances its pharmacological potential.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a comparative study, it demonstrated 1.5-fold higher antioxidant ability than butylated hydroxytoluene (BHT), a standard antioxidant. The antioxidant capacity was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, with results showing that the compound has a reducing power equivalent to 106.25 µM Fe²⁺ , outperforming ascorbic acid and BHT in certain conditions .

Cytotoxic Activity

The cytotoxic effects of 2-((5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide have been evaluated against various cancer cell lines using the MTT assay. Notably:

These findings indicate that the compound possesses promising anticancer activity, particularly against cervical and breast cancer cell lines.

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The presence of sulfur in the thioacetohydrazide moiety may facilitate interactions with cellular proteins involved in cancer progression and oxidative stress responses. The lipophilic nature of the compound also aids in its cellular uptake and bioavailability.

Case Studies

- Antioxidant Study : A study published in 2022 highlighted the antioxidant abilities of this compound compared to established antioxidants like BHT and ascorbic acid. The results suggested that modifications in the structure could lead to enhanced antioxidant properties, making it a candidate for further development in therapeutic applications .

- Cytotoxicity Evaluation : Another investigation focused on the synthesis and evaluation of various hydrazone derivatives, including the target compound, revealing significant cytotoxicity against HeLa cells with an IC₅₀ value indicating strong potential for anticancer therapy .

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Triazole derivatives have shown efficacy against various bacterial and fungal strains. Studies indicate that compounds with similar structures possess significant antimicrobial properties, suggesting potential applications in treating infections .

- Anticancer Properties : The triazole ring is frequently associated with anticancer activity. Research indicates that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The incorporation of thio groups in triazole derivatives has been linked to anti-inflammatory effects, making these compounds suitable for developing treatments for inflammatory diseases .

Case Studies

Several studies highlight the biological potential of related compounds:

- A study published in the Turkish Journal of Chemistry investigated the synthesis and biological evaluation of 1,2,4-triazole derivatives, revealing promising anti-cancer activities .

- Another research article focused on novel triazole derivatives that exhibited significant antimicrobial activity against resistant strains of bacteria and fungi .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural differences and physicochemical data for analogs:

Key Observations:

- The target compound’s difluoromethoxy group may offer similar electron-withdrawing effects with improved pharmacokinetics .

- Hydrazide Modifications: Schiff base derivatives (e.g., benzylidene groups in ) demonstrate varied biological activities depending on the aromatic substituent, suggesting the target compound’s hydrazide moiety is a versatile scaffold for functionalization .

Anticancer Activity:

- Cytotoxicity: Analogs with nitroindolinone (IC₅₀ ~10 µM against IGR39 melanoma) or pyrrole-derived hydrazones show superior activity over non-substituted derivatives . The target compound’s difluoromethoxy group may enhance selectivity due to fluorine’s electronegativity and steric effects .

- Antimetastatic Potential: N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibits cancer cell migration at 25 µM, suggesting triazole-thiol derivatives broadly target metastasis pathways .

Antimicrobial Activity:

- Pyridine-containing analogs (e.g., 2-((4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) exhibit moderate activity against Gram-positive bacteria (MIC ~50 µg/mL), highlighting the role of heteroaromatic groups in antimicrobial targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.